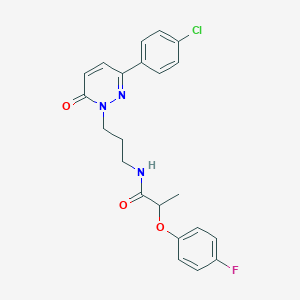

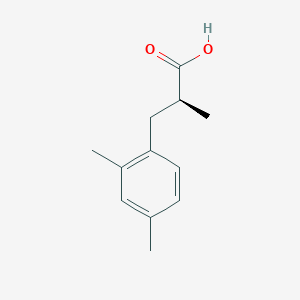

![molecular formula C11H11NO B2473007 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360952-70-0](/img/structure/B2473007.png)

7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro compounds like “7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one” are a class of organic compounds that have two rings sharing one atom . They have been synthesized and evaluated for their biological activity against different human cancer cell lines .

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two rings sharing a single atom . The specific molecular structure of “7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For spiro compounds, these properties can include factors like hardness, topography, and hydrophilicity . Specific properties for “7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one” are not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Reactivity

- 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one is involved in the synthesis of spiro[pyrrolidine-3,3′-indolin]-2-ones, demonstrating the reactivity of spiroanthraceneoxazolidines with cyclopropanes (Buev, Moshkin, & Sosnovskikh, 2018).

- The compound is efficiently cyclopropanated in a catalyst-free and highly diastereoselective reaction, using ethyl diazoacetate, highlighting its significance in stereoselective synthesis (Maurya et al., 2014).

- It also plays a role in the synthesis of spiro[cyclopropane -1,3' -oxindole]-2 -carboxylic acid and derivatives, involving diastereoselective cyclopropanation reactions (Yong et al., 2007).

Catalytic and Synthetic Applications

- This compound is utilized in the Mn(III)-based oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides, aiding in the synthesis of spiroindolinones, which has implications for the development of new synthetic methods (Katayama & Nishino, 2019).

- In the context of diastereoselective synthesis, it is used for the direct synthesis of spiro cyclopropan-1,3′-oxindoles, demonstrating its versatility in creating complex molecular structures (Roy & Chen, 2013).

Potential Biological Applications

- Spiro[cyclopropane-1,3'-indolin]-2'-ones, a category including 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one, have been synthesized and evaluated for anticancer activity. They showed promising results against various human cancer cell lines, suggesting potential applications in cancer therapy (Reddy et al., 2015).

Structural and Molecular Analysis

- The compound's relevance in organometallic chemistry is evident from the synthesis and structural analysis of its chromium tricarbonyl complex, contributing to the understanding of metal-organic frameworks (Rodríguez et al., 1996).

Cycloaddition and Chemical Transformations

- It is used in cycloaddition reactions, exemplified by the synthesis of functionalized spiro[cyclopropane-1,3′-indolines], showcasing its utility in creating diversified chemical entities (Qi, Han, & Yan, 2016).

Drug Discovery and Development

- This compound is integral in the discovery of Polo-like kinase 4 inhibitors, highlighting its role in drug discovery, particularly in identifying potential antitumor agents (Sampson et al., 2015).

Photoreactivity and Chiral Sensitization

- Its photochemical deracemization was studied, providing insights into its potential in chiral synthesis and photochemistry (Li et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one is the Kv3.1 voltage-gated potassium channel . Kv3.1 channels are crucial for the rapid firing of action potentials in certain neurons, particularly in the auditory system and in some parts of the brain involved in cognition .

Mode of Action

7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one acts as a modulator of the Kv3.1 channel . By modulating the activity of these channels, it can influence the firing rates of neurons that express these channels . The exact nature of this modulation and the resulting changes in neuronal activity are currently under investigation.

Biochemical Pathways

The Kv3.1 channels are involved in the regulation of neuronal excitability and the transmission of electrical signals in the nervous system . By modulating these channels, 7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one can potentially influence these processes.

Result of Action

The molecular and cellular effects of 7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one’s action would depend on its specific interactions with the Kv3.1 channels and the subsequent changes in neuronal activity. Given the role of these channels in neuronal excitability and signal transmission, modulation of these channels could potentially influence cognitive processes and auditory function .

Propriétés

IUPAC Name |

7-methylspiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-2-4-8-9(7)12-10(13)11(8)5-6-11/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIJBCGJMHBFJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3(CC3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2472924.png)

![3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2472926.png)

![1-(3-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2472928.png)

![3-[[7-(1,3-Benzodioxol-5-ylmethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]propan-1-ol](/img/structure/B2472935.png)

![1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2472937.png)

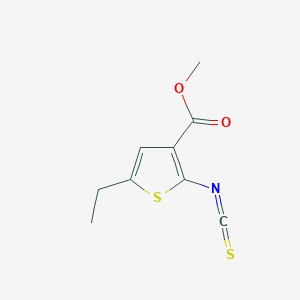

![Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2472947.png)